4-methyl-2-{[2-(4-methylphenoxy)ethyl]amino}-N-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
4-methyl-2-{[2-(4-methylphenoxy)ethyl]amino}-N-phenyl-1,3-thiazole-5-carboxamide is a synthetic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-methyl-2-{[2-(4-methylphenoxy)ethyl]amino}-N-phenyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 4-methylphenol with 2-bromoethylamine to form 2-(4-methylphenoxy)ethylamine. This intermediate is then reacted with 4-methyl-2-aminothiazole-5-carboxylic acid under appropriate conditions to yield the final compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-methyl-2-{[2-(4-methylphenoxy)ethyl]amino}-N-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as a bioactive agent with antimicrobial, antifungal, and antiviral properties.
Medicine: Research has indicated its potential as an anti-inflammatory, analgesic, and anticancer agent.
Mechanism of Action
The mechanism of action of 4-methyl-2-{[2-(4-methylphenoxy)ethyl]amino}-N-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s thiazole ring structure allows it to interact with nucleophilic and electrophilic sites within biological systems, potentially inhibiting or activating specific biochemical pathways .
Comparison with Similar Compounds
4-methyl-2-{[2-(4-methylphenoxy)ethyl]amino}-N-phenyl-1,3-thiazole-5-carboxamide can be compared to other thiazole derivatives, such as:
2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: This compound has similar structural features but different substituents, leading to variations in biological activity.
4-methyl-2-aminothiazole-5-carboxylic acid: A simpler thiazole derivative that serves as a precursor in the synthesis of more complex molecules.
Thiazole-based drugs:
By comparing these compounds, researchers can identify the unique properties and potential advantages of this compound, guiding further research and development efforts.
Properties
Molecular Formula |
C20H21N3O2S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-methyl-2-[2-(4-methylphenoxy)ethylamino]-N-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H21N3O2S/c1-14-8-10-17(11-9-14)25-13-12-21-20-22-15(2)18(26-20)19(24)23-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
TXKCKUKOHCOLNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC2=NC(=C(S2)C(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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